3,5-Difluorobenzaldehyde
Overview
Description
3,5-Difluorobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring. This compound is a derivative of benzaldehyde, where the hydrogen atoms have been replaced by fluorine, which can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of derivatives of benzaldehyde, such as 3,5-difluorobenzaldehyde, often involves halogenation, alkylation, or other substitution reactions that introduce different functional groups to the benzene ring. For instance, the synthesis of 2-Amino-3,5-dibromobenzaldehyde involves a multi-step process starting from methyl-o-amino benzoate, followed by bromination, hydrazide formation, and oxidation . Although this paper does not directly describe the synthesis of 3,5-difluorobenzaldehyde, the methodologies used for bromination and subsequent transformations could be adapted for the introduction of fluorine atoms.
Molecular Structure Analysis
The molecular structure of 3,5-difluorobenzaldehyde would be similar to that of other substituted benzaldehydes, with the main difference being the presence of electronegative fluorine atoms. These atoms would influence the electron distribution within the molecule, potentially affecting its reactivity. The papers provided do not directly analyze the molecular structure of 3,5-difluorobenzaldehyde, but studies on similar molecules, such as 3,4,5-trimethoxybenzaldehyde , provide insights into how substituents can affect molecular conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is often explored in the context of synthesizing more complex molecules. For example, 3,4,5-trimethoxybenzaldehyde is used in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes through reductive alkylation . Similarly, 3,5-difluorobenzaldehyde could undergo various chemical reactions, such as nucleophilic addition or condensation, to form new compounds. The synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde and the copper(0)/Selectfluor system-catalyzed double CH activation/oxygen insertion are examples of the types of reactions that could potentially be applied to 3,5-difluorobenzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-difluorobenzaldehyde would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could affect the compound's boiling point, solubility, and stability. The papers provided do not specifically discuss the properties of 3,5-difluorobenzaldehyde, but the synthesis and characterization of related compounds, such as 3-cyclopropyl methoxy-4-difluoromethoxybenzaldehyde , offer a glimpse into how fluorine substituents might impact the properties of benzaldehyde derivatives.
Safety And Hazards
properties
IUPAC Name |
3,5-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOFZHSTJHGQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343199 | |
Record name | 3,5-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzaldehyde | |
CAS RN |
32085-88-4 | |
Record name | 3,5-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32085-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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